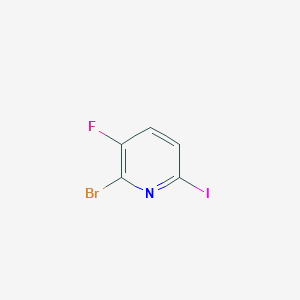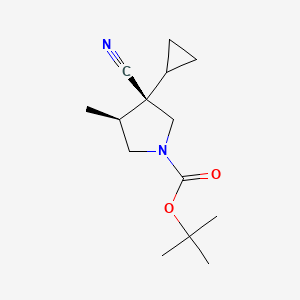
4-(Triphenylmethyl)morpholin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triphenylmethyl)morpholin-2-ol is a chemical compound with the molecular formula C23H23NO. . This compound is characterized by the presence of a morpholine ring substituted with a triphenylmethyl group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylmethyl)morpholin-2-ol can be achieved through various methods. One common approach involves the reaction of morpholine with triphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Another method involves the use of amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Triphenylmethyl)morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the morpholine ring.
Wissenschaftliche Forschungsanwendungen
4-(Triphenylmethyl)morpholin-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Triphenylmethyl)morpholin-2-ol involves its interaction with specific molecular targets and pathways. It shows central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a potential candidate for further research in cell biology and pharmacology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the triphenylmethyl group.
N-Tritylmorpholine: Another name for 4-(Triphenylmethyl)morpholin-2-ol.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
Eigenschaften
CAS-Nummer |
89220-78-0 |
|---|---|
Molekularformel |
C23H23NO2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-tritylmorpholin-2-ol |
InChI |
InChI=1S/C23H23NO2/c25-22-18-24(16-17-26-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,25H,16-18H2 |
InChI-Schlüssel |
AGPBYNZMAVXKSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


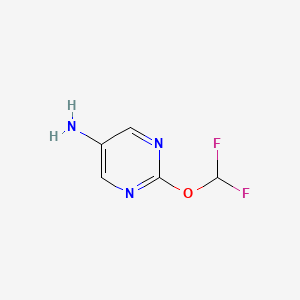
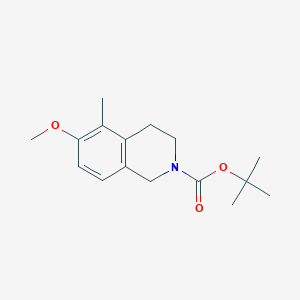



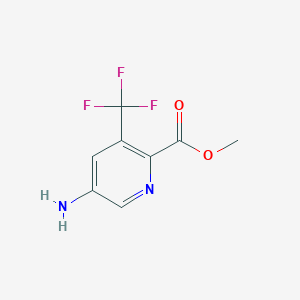
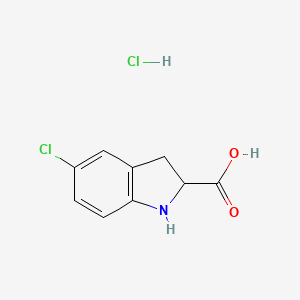
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)

